(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. Its systematic name reflects its structural complexity, which includes a benzyloxycarbonyl group, an amino group, and a methoxy-oxopentanoic acid moiety. This compound is classified as an amino acid derivative, specifically a modified form of glutamic acid, and is recognized for its potential therapeutic uses.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in synthetic organic chemistry for the development of bioactive molecules. Notably, it is cataloged under several identifiers, including the Chemical Abstracts Service number 27025-24-7 and the Molecular Design Limited number MFCD00191089 .
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid falls under the category of amino acids and peptide derivatives. Its structural components categorize it as both a benzyloxycarbonyl derivative and an oxopentanoic acid, which are essential for its functional properties in biological systems.
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the reaction.
The molecular formula for (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is C14H17NO6. Its structure features:
The compound has a molecular weight of approximately 295.29 g/mol . The InChI key for this compound is provided as follows: InChI=1S/C14H17NO6/c1-18-12(16)10(14(19)20)8(15)9(17)11(12)13-6-4-3-5-7-13/h3-7,10,12H,8-9,15H2,1-2H3,(H,19,20)/t10-,12-/m0/s1
.
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid can participate in various chemical reactions typical of amino acids:
These reactions require specific conditions tailored to maintain stability while achieving desired transformations. For example, deprotection often involves using trifluoroacetic acid or similar reagents that selectively cleave protecting groups without affecting other functional groups.
The mechanism of action for (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid primarily relates to its role as a building block in peptide synthesis and its interactions in biological systems:
Research indicates that derivatives of this compound could modulate cellular processes through interactions with protein targets, although specific studies on this particular compound's mechanism remain limited.
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid typically appears as a white crystalline solid. It has a melting point range that can vary based on purity but generally falls within common ranges for similar compounds.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as infrared spectroscopy and mass spectrometry to confirm structure and purity .
This compound has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3